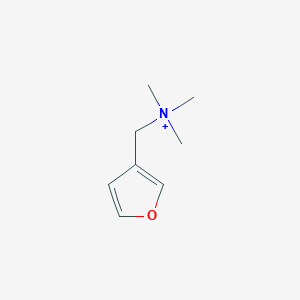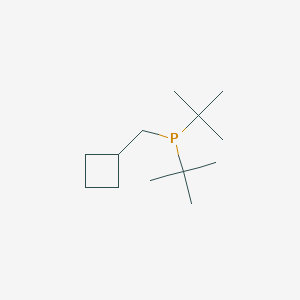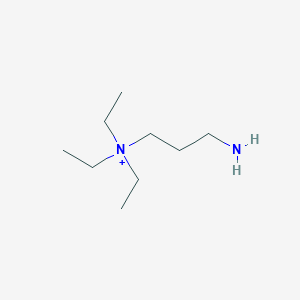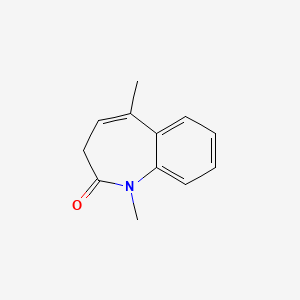
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with two methyl groups attached at the 1 and 5 positions and a ketone group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors to form the azepine ring. For example, the conversion of ketoxime to 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one can be catalyzed by propylphosphonic anhydride, resulting in high yields . Other methods include cyclization to form C–N or C–C bonds, the Beckmann rearrangement, and heterocyclic ring expansion .
Industrial Production Methods: Industrial production methods for benzazepines, including this compound, often involve optimizing reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with phosphoryl chloride under reflux to produce different products depending on the substituents present .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phosphoryl chloride, propylphosphonic anhydride, and other catalysts that facilitate cyclization and rearrangement reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, treatment with phosphoryl chloride can yield products such as 2,12-dimethoxy-5,9-dimethyl-7H-1benzazepino-[1′,2′:1,2]pyrrolo[5,4-b]quinoline .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. Benzazepines are known to interact with various receptors and enzymes, leading to their diverse biological effects. For example, some benzazepines act as inhibitors of squalene synthase, which plays a role in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1,5-Dimethyl-1,3-dihydro-2H-1-benzazepin-2-one include other benzazepines such as 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one . These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 1 and 5 positions and a ketone group at the 2 position can influence its reactivity and interactions with molecular targets, making it distinct from other benzazepines.
Propriétés
Numéro CAS |
106203-93-4 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1,5-dimethyl-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-12(14)13(2)11-6-4-3-5-10(9)11/h3-7H,8H2,1-2H3 |
Clé InChI |
DYUCCNZUQDJYLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=O)N(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


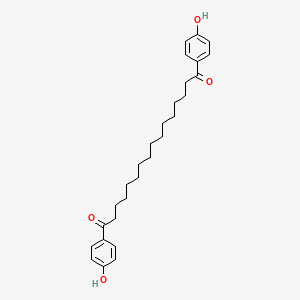
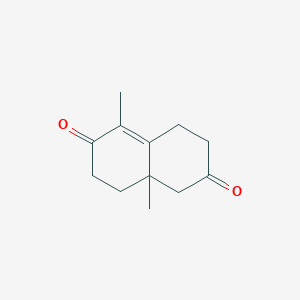
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
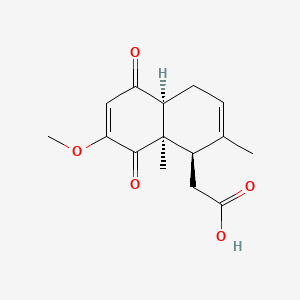
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
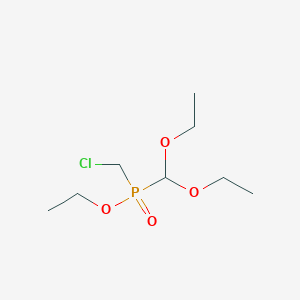
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
